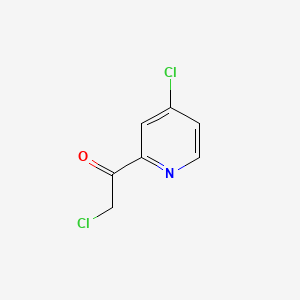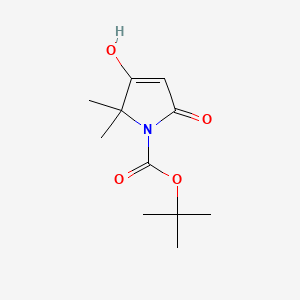
2-((Octadecyloxy)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((Octadecyloxy)methyl)pyridine” is a chemical compound with the linear formula C23H41NO . It is a type of chemical entity .
Synthesis Analysis
The synthesis of 2-methylpyridines, which are structurally similar to “2-((Octadecyloxy)methyl)pyridine”, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of “2-((Octadecyloxy)methyl)pyridine” is represented by the linear formula C23H41NO . Its molecular weight is 347.589 .Chemical Reactions Analysis
Pyridine derivatives, such as “2-((Octadecyloxy)methyl)pyridine”, can undergo various reactions. For instance, anhydrides react with pyridine to form carboxylic acids, esters, and amides .Applications De Recherche Scientifique
Flow Chemistry in Pharmaceutical Synthesis
The compound’s structure suggests potential utility in flow chemistry applications, particularly in the synthesis of 2-methylpyridines . This process is valuable for pharmaceuticals, where the pyridine ring is a common motif. The continuous flow method can be employed to produce 2-methylpyridines with high selectivity and yield, offering a greener alternative to batch reactions.
Catalysis Using Magnetically Recoverable Nanoparticles
2-((Octadecyloxy)methyl)pyridine may be used in conjunction with magnetically recoverable nano-catalysts . These catalysts are advantageous due to their high surface area and ease of separation from reaction mixtures, making them suitable for the synthesis of pyridine derivatives with biological activities.
Synthesis of Bipyridines and Derivatives
The compound could be involved in the synthesis of bipyridines and their derivatives, which are extensively used in various applications, including as ligands in transition-metal catalysis and in supramolecular structures .
Meta-Selective Functionalization of Pyridine
Meta-selective functionalization of pyridine is a significant challenge in organic chemistry. The compound could be used in dearomatization strategies to enable meta-functionalization through various catalytic methods .
Development of Agrochemicals
Given the importance of pyridines in the construction and derivatization of agrochemicals, this compound could play a role in the development of new agrochemicals through C-H functionalization strategies .
Mécanisme D'action
While the specific mechanism of action for “2-((Octadecyloxy)methyl)pyridine” is not explicitly mentioned in the search results, pyridine derivatives have been known to exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .
Safety and Hazards
Orientations Futures
Pyridine derivatives, such as “2-((Octadecyloxy)methyl)pyridine”, have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . They have also been used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media . Therefore, the future directions for “2-((Octadecyloxy)methyl)pyridine” could involve its use in these areas.
Propriétés
IUPAC Name |
2-(octadecoxymethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKFNVBRHPSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720094 |
Source


|
| Record name | 2-[(Octadecyloxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228182-56-6 |
Source


|
| Record name | 2-[(Octadecyloxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)



![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)
![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)





![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)